N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-16(2)17(3)8-9-18(16,11-14(17)20)15(21)19-12-6-5-7-13(10-12)22-4/h5-7,10H,8-9,11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUQRDWMMYCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product with high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, reduction could produce alcohols or amines, and substitution reactions could introduce new functional groups like halides or ethers.
Scientific Research Applications
Structural Characteristics
The bicyclo[2.2.1]heptane structure provides a unique three-dimensional conformation that can influence the compound's interaction with biological targets and materials.
Medicinal Chemistry
N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has shown promise in various medicinal applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The unique bicyclic structure may enhance binding affinity to certain biological targets involved in cancer proliferation.
- Anti-inflammatory Properties : The presence of the methoxy group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Organic Synthesis
This compound can serve as an intermediate in organic synthesis due to its reactive functional groups:
- Building Block for Complex Molecules : The carboxamide and ketone functionalities can be utilized for further chemical transformations, allowing for the synthesis of more complex organic compounds.
- Synthesis of Derivatives : By modifying the methoxy group or other substituents, researchers can create derivatives that may possess enhanced properties or novel activities.
Material Science
The unique structural features of this compound may also find applications in material science:
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as thermal stability or chemical resistance.
- Nanomaterials : Its ability to interact with various substrates might enable its use in the development of nanocomposites or as a surfactant in nanoparticle synthesis.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of structurally related compounds demonstrated significant activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific oncogenic pathways, suggesting that this compound could have similar effects due to its structural analogies.
Case Study 2: Synthesis of Derivatives
Research on the synthesis of derivatives from bicyclic compounds has shown that altering substituents can lead to compounds with improved pharmacological profiles. This compound serves as an excellent precursor for exploring structure-activity relationships in drug development.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a CXCR2 selective antagonist, which means it can block the activity of the CXCR2 receptor, a protein involved in inflammatory responses and cancer metastasis . By binding to this receptor, the compound can inhibit its activity and modulate downstream signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide with structurally related compounds, emphasizing substituent effects on key properties:
Notes:
- *Estimated values based on structural analogs.
- The 3-methoxyphenyl substituent in the target compound likely confers intermediate lipophilicity (logP ~2.5–3.5) compared to fluorophenyl (higher logP) and vinylphenyl (lower logP) analogs.
- The methoxy group may enhance solubility via hydrogen bonding while maintaining CNS permeability, as seen in related N-(3-methoxyphenyl)picolinamide derivatives .
Key Structural and Functional Differences
The 9-ethylcarbazole substituent (logP ~4.5) introduces significant hydrophobicity, limiting CNS applicability but favoring fluorescence-based applications .
Pharmacological Implications: Fluorinated derivatives show enhanced binding affinity to CNS targets, as seen in PET radioligands . The 3-methoxy group in the target compound may reduce nonspecific binding compared to halogenated analogs, as observed in studies of N-(3-methoxyphenyl)picolinamide derivatives .
Biological Activity
N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered interest due to its potential biological activities. This compound features a unique bicyclo[2.2.1]heptane structure with a methoxy-substituted phenyl group and a carboxamide functional group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C20H27NO3, with a molecular weight of approximately 345.44 g/mol. The presence of the methoxy group introduces distinct electronic properties that can affect the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO3 |
| Molecular Weight | 345.44 g/mol |
| Structure | Bicyclo[2.2.1]heptane |
| Functional Groups | Methoxy, Carboxamide |
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:
1. Anti-inflammatory Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, such as the NF-kB pathway and cytokine production. The methoxy group may enhance this activity by modulating the compound's lipophilicity and receptor binding affinity.
2. Anticancer Potential
Compounds derived from bicyclic structures have shown promise in cancer research. The unique bicyclic framework of this compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
3. Neuroprotective Effects
Some studies suggest that related compounds may provide neuroprotective benefits by reducing oxidative stress and preventing neuronal cell death, which is relevant in conditions like Alzheimer's disease.
Case Studies and Research Findings
While specific studies directly addressing this compound are scarce, research on structurally similar compounds provides insights into its possible effects:
- Study 1 : A compound with a similar bicyclic structure demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.05 to 0.07 μM) .
- Study 2 : Research on γ-butyrolactones indicated that modifications in the phenyl ring can lead to enhanced anti-inflammatory activity through inhibition of phospholipase A1 .
Q & A
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, and what analytical techniques are used to confirm its structure?
Methodological Answer: The compound is synthesized via a multi-step route starting from bicyclo[2.2.1]heptane derivatives. Key steps include:
- Carboxamide Formation : Reacting the bicycloheptane core with 3-methoxyphenyl isocyanate or activated carbonyl intermediates.
- Characterization :
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
Methodological Answer:
- Solubility : Use HPLC with gradient elution (e.g., acetonitrile/water) to measure solubility in polar/non-polar solvents.
- Stability :
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using LC-MS .
Advanced Research Questions
Q. What methodologies are employed to study the interaction of this compound with TRPV1 receptors, and how can conflicting binding affinity data be resolved?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's antagonistic activity against TRPV1?
Methodological Answer:
- Analog Synthesis : Modify the methoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups).
- Key Parameters :
Q. What reaction mechanisms are involved in the chemical modification of the carboxamide group, and how can regioisomer formation be controlled?
Methodological Answer:
- Reduction : Use LiAlH₄ to convert the carboxamide to an amine; monitor progress via TLC.
- Oxidation : Treat with KMnO₄ to oxidize methoxy groups to carboxylic acids.
- Regioselectivity Control :
Q. How do computational modeling approaches aid in predicting the compound's binding mode with TRPV1, and what validation methods are used?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding in the TRPV1 vanilloid pocket.
- Key Interactions: Hydrogen bonds with Arg557, hydrophobic contacts with Tyr511.
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
